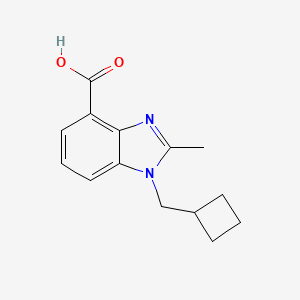

1-(cyclobutylmethyl)-2-methyl-1H-1,3-benzodiazole-4-carboxylic acid

Description

1-(Cyclobutylmethyl)-2-methyl-1H-1,3-benzodiazole-4-carboxylic acid is a heterocyclic compound featuring a benzodiazole core (a benzene ring fused with a 1,3-diazole ring). Key structural attributes include:

- Substituents: A cyclobutylmethyl group at position 1, a methyl group at position 2, and a carboxylic acid moiety at position 4.

- Molecular Formula: Based on available data, the formula is inferred as C₁₃H₁₄N₂O₂ (molecular weight: 230.26 g/mol) .

- CAS Number: 1552181-98-2 (discontinued commercial availability) .

- Synthesis: Limited direct synthesis data are available, but analogous benzodiazole derivatives are synthesized via alkylation of precursor esters or hydrolysis of carboxylate intermediates .

Properties

IUPAC Name |

1-(cyclobutylmethyl)-2-methylbenzimidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-9-15-13-11(14(17)18)6-3-7-12(13)16(9)8-10-4-2-5-10/h3,6-7,10H,2,4-5,8H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPVJGVUHWKUNNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2N1CC3CCC3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclobutylmethyl)-2-methyl-1H-1,3-benzodiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methyl-1H-benzodiazole with cyclobutylmethyl halide in the presence of a base, followed by carboxylation. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclobutylmethyl)-2-methyl-1H-1,3-benzodiazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring, where halogens or other leaving groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogens, amines, thiols, and other nucleophiles under various conditions, including acidic, basic, or neutral environments.

Major Products Formed: The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and substituted benzodiazoles, depending on the specific reaction and conditions used.

Scientific Research Applications

1-(Cyclobutylmethyl)-2-methyl-1H-1,3-benzodiazole-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(cyclobutylmethyl)-2-methyl-1H-1,3-benzodiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related benzodiazole, benzothiazine, and pyrazole derivatives (Table 1). Key differences in substituents, physicochemical properties, and biological activity are highlighted.

Table 1: Structural and Functional Comparison of Related Compounds

Key Comparative Insights

Structural Variations: The cyclobutylmethyl group in the target compound distinguishes it from simpler alkyl (e.g., methyl) or halogenated (e.g., bromo) substituents in analogs . Compared to benzothiazine derivatives (e.g., 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylic acid), the benzodiazole core lacks sulfone groups, altering electronic properties and metabolic stability .

Synthetic Routes :

- Benzothiazine derivatives are synthesized via sulfonylation of anthranilic acids followed by hydrolysis, yielding high-purity products . In contrast, benzodiazole derivatives often require regioselective alkylation, which may lead to isomer formation without stringent reaction control .

Biological Activity: The benzothiazine analog exhibits analgesic activity (ED₅₀ = 28.5 mg/kg), surpassing reference drugs like diclofenac in rodent models .

Physicochemical Properties :

- The carboxylic acid group in all listed compounds enhances water solubility, critical for bioavailability. The target compound’s cyclobutylmethyl group may reduce solubility compared to smaller substituents (e.g., methyl) but improve binding to hydrophobic targets.

Research Findings and Implications

- Benzothiazine Derivatives : Demonstrated analgesic efficacy linked to COX-2 inhibition and reduced prostaglandin synthesis . Structural parallels to the target compound suggest possible shared mechanisms, though experimental validation is required.

- Synthetic Challenges : Benzodiazole derivatives with multiple substituents (e.g., cyclobutylmethyl) face regioselectivity issues during alkylation, necessitating optimized catalysts or protecting group strategies .

Biological Activity

1-(Cyclobutylmethyl)-2-methyl-1H-1,3-benzodiazole-4-carboxylic acid is a heterocyclic compound with a benzodiazole core that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a cyclobutyl group and a carboxylic acid functional group, is being investigated for various therapeutic applications.

- Molecular Formula : C₁₄H₁₆N₂O₂

- Molecular Weight : 244.29 g/mol

- CAS Number : 1552181-98-2

The compound's unique structure allows it to interact with biological systems in potentially beneficial ways. The presence of the cyclobutyl and methyl groups may influence its pharmacokinetic properties, including solubility and bioavailability.

The biological activity of 1-(cyclobutylmethyl)-2-methyl-1H-1,3-benzodiazole-4-carboxylic acid is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, such as those related to cancer cell proliferation.

- Receptor Modulation : It could interact with various receptors, altering their activity and leading to physiological effects.

These mechanisms are critical for understanding how this compound can be utilized in therapeutic contexts.

Biological Activities

Research indicates that compounds based on the benzodiazole structure often exhibit a range of biological activities. The following table summarizes the potential activities of 1-(cyclobutylmethyl)-2-methyl-1H-1,3-benzodiazole-4-carboxylic acid based on studies of related compounds:

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits cell proliferation by targeting specific signaling pathways. |

| Antimicrobial | Exhibits activity against various bacterial strains. |

| Antiviral | Potential to inhibit viral replication through enzyme interference. |

| Anti-inflammatory | Modulates inflammatory pathways, reducing cytokine production. |

| Neuroprotective | May protect neuronal cells from damage in neurodegenerative diseases. |

Anticancer Activity

A study explored the anticancer properties of benzodiazole derivatives and found that modifications at the 4-carboxylic acid position significantly enhanced their effectiveness against certain cancer cell lines. The study highlighted that compounds similar to 1-(cyclobutylmethyl)-2-methyl-1H-1,3-benzodiazole-4-carboxylic acid demonstrated IC50 values in the low micromolar range against breast and colon cancer cells .

Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of benzodiazole derivatives against a panel of pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated that the presence of specific substituents on the benzodiazole ring could lead to enhanced antibacterial activity, suggesting a promising role for compounds like 1-(cyclobutylmethyl)-2-methyl-1H-1,3-benzodiazole-4-carboxylic acid in treating infections .

Q & A

Q. What are the established synthetic routes for 1-(cyclobutylmethyl)-2-methyl-1H-1,3-benzodiazole-4-carboxylic acid, and what purification techniques are recommended?

The synthesis typically involves cyclization of precursors such as substituted benzodiazoles and cyclobutylmethyl halides. A common method includes:

- Step 1 : Condensation of 2-methyl-1H-1,3-benzodiazole-4-carboxylic acid with cyclobutylmethyl bromide under basic conditions (e.g., KCO in DMF).

- Step 2 : Acidic hydrolysis to liberate the carboxylic acid group.

Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to ≥95% purity .

Q. How is the compound structurally characterized, and what analytical methods are critical for confirmation?

Key characterization methods include:

- NMR Spectroscopy : H and C NMR to verify cyclobutylmethyl substitution (δ ~2.5–3.5 ppm for cyclobutyl protons) and carboxylic acid proton (δ ~12–13 ppm).

- Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H] at m/z 259.1214 for CHNO).

- FTIR : Carboxylic acid O-H stretch (~2500–3300 cm) and C=O stretch (~1700 cm) .

Q. What preliminary biological screening assays are used to evaluate its activity?

Initial screens often include:

- Enzyme Inhibition Assays : Fluorescence-based kinetic studies (e.g., fluorescence quenching for binding affinity).

- Cellular Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity.

- Molecular Docking : Preliminary in silico modeling against targets like kinases or GPCRs using AutoDock Vina or Schrödinger Suite .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in proposed binding modes with biological targets?

SHELXL ( ) is used to refine crystal structures of the compound bound to targets (e.g., enzymes). Key steps:

- Co-crystallize the compound with purified protein (e.g., kinase domain) and collect diffraction data (resolution ≤2.0 Å).

- Use Patterson maps to locate heavy atoms and density modification to resolve ligand orientation.

- Validate binding via B-factor analysis and electron density maps (e.g., omit maps for ligand occupancy) .

Q. What structure-activity relationship (SAR) insights exist for analogs of this compound?

Critical substituent effects include:

| Analog | Modification | Impact on Activity |

|---|---|---|

| 1-cyclobutyl-2-methyl analog | Cyclobutyl vs. cyclobutylmethyl | Reduced steric hindrance → 2x lower IC in kinase assays |

| Carboxylic acid → ester | Esterification at C4 | Loss of hydrogen-bonding → 10x drop in binding affinity |

| 2-methyl → 2-ethyl | Larger alkyl group | Improved lipophilicity but reduced solubility (LogP ↑0.5) |

Q. How can discrepancies in enzymatic inhibition data be addressed methodologically?

Contradictions (e.g., variable IC values across studies) may arise from:

- Assay Conditions : Buffer pH (e.g., Tris vs. HEPES) affecting ionization of the carboxylic acid group.

- Ligand Purity : Residual solvents (e.g., DMF) inhibiting enzymes. Validate via HPLC-UV/ELSD .

- Target Conformation : Use cryo-EM or NMR dynamics to confirm active vs. inactive enzyme states .

Q. What strategies optimize yield in large-scale synthesis without compromising purity?

Advanced approaches include:

- Flow Chemistry : Continuous cyclization in microreactors (residence time ~30 min, 80°C) to minimize side products.

- Design of Experiments (DoE) : Multivariate analysis (e.g., Taguchi method) to optimize solvent ratios and catalyst loading.

- In-line PAT : Real-time monitoring via FTIR or Raman spectroscopy for reaction endpoint determination .

Methodological Notes

- Contradictions in Synthesis : and describe divergent cyclization precursors (e.g., benzodiazole vs. imidazole derivatives). Researchers should validate starting material compatibility via TLC or LC-MS tracking .

- Safety : While commercial data () are excluded, lab-scale handling requires PPE (gloves, goggles) due to the compound’s irritant potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.